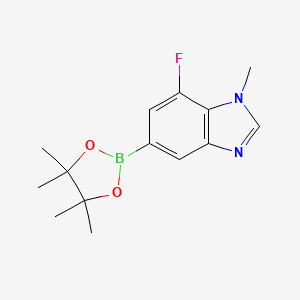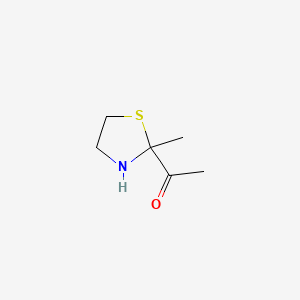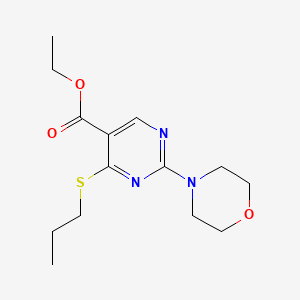
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of ethyl and isobutyl groups attached to the nicotinic acid structure, along with a hydrochloride salt form. Nicotinic acid derivatives are known for their diverse applications in medicinal chemistry, particularly in the treatment of various metabolic disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride typically involves multi-step organic reactions. One common method is the alkylation of nicotinic acid derivatives. The process may involve:
Alkylation: Introduction of ethyl and isobutyl groups to the nicotinic acid core.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt form.
Industrial Production Methods
Industrial production of nicotinic acid derivatives often involves large-scale chemical processes. The oxidation of 5-ethyl-2-methylpyridine with nitric acid is a common industrial method for producing nicotinic acid . This process is adapted to introduce specific alkyl groups and convert the product to its hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various nicotinic acid derivatives with modified functional groups, which can be further utilized in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular metabolism and enzyme activity.
Medicine: Investigated for potential therapeutic effects in treating metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 5-Ethyl-6-isobutyl-nicotinic acid hydrochloride involves its interaction with nicotinic acid receptors. It acts by modulating the activity of enzymes involved in lipid metabolism, leading to changes in the levels of lipids in the blood. This compound may also influence various signaling pathways related to inflammation and oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Niacinamide: Another form of vitamin B3, used in skincare and metabolic treatments.
6-Methyl-nicotinic Acid: A derivative with a methyl group instead of ethyl and isobutyl groups.
Uniqueness
5-Ethyl-6-isobutyl-nicotinic acid hydrochloride is unique due to its specific alkyl substitutions, which may confer distinct pharmacological properties compared to other nicotinic acid derivatives. These modifications can affect its solubility, bioavailability, and interaction with biological targets .
Eigenschaften
Molekularformel |
C12H18ClNO2 |
|---|---|
Molekulargewicht |
243.73 g/mol |
IUPAC-Name |
5-ethyl-6-(2-methylpropyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-4-9-6-10(12(14)15)7-13-11(9)5-8(2)3;/h6-8H,4-5H2,1-3H3,(H,14,15);1H |
InChI-Schlüssel |
XQSBVEMJNOECAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=CC(=C1)C(=O)O)CC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(propan-2-ylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13938517.png)

![3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one](/img/structure/B13938530.png)


![(2-((tert-Butoxycarbonyl)amino)-7-chlorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B13938547.png)

![tert-Butyl 6-oxooctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B13938556.png)






